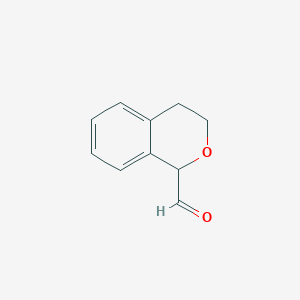

3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVHJMVBLCSBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes for 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde

Established synthetic routes to the 3,4-dihydro-1H-2-benzopyran skeleton primarily revolve around the cyclization of appropriately functionalized open-chain precursors. Subsequent or prior introduction of the aldehyde group is a key consideration in these strategies.

Cyclization Reactions of Precursor Molecules

The formation of the dihydrobenzopyran ring is a critical step in the synthesis. One modern approach involves a photocatalytic radical cascade cyclization. This method can be used to construct trifluoroethylated benzopyran derivatives, demonstrating the utility of radical-based transformations in forming this heterocyclic system.

Another strategy is the C-H bond functionalization of ortho-vinylaryl alkyl ethers. This method, initiated by hydride transfer, allows for the direct coupling of sp³ C-H bonds with activated alkenes, leading to the formation of highly substituted dihydrobenzopyrans. This approach is advantageous as it can utilize readily available salicylaldehydes as starting materials, which are converted in a few steps to the desired dihydrobenzopyran core.

Strategies for Aldehyde Functional Group Introduction

The introduction of the carbaldehyde group at the C1 position can be achieved through several methods. A common strategy involves the oxidation of a primary alcohol. For instance, a 1-hydroxymethyl-3,4-dihydro-1H-2-benzopyran precursor can be oxidized to the corresponding carbaldehyde. This transformation can be accomplished using various oxidizing agents. In a similar vein, the oxidation of a bromomethyl group on a related 4H-pyran-4-one system to a carboxaldehyde has been demonstrated using reagents like barium manganate.

Alternatively, formylation reactions can be employed to introduce the aldehyde group. The Vilsmeier-Haack reaction, for example, is a well-established method for the formylation of electron-rich aromatic and heterocyclic rings. While its application directly to the 3,4-dihydro-1H-2-benzopyran system to yield the 1-carbaldehyde is specific, it has been successfully used to prepare 3-formylchromones from the corresponding hydroxyacetophenones, showcasing its potential in synthesizing related aldehyde derivatives.

Advanced Synthetic Approaches to Dihydrobenzopyran-1-carbaldehyde Analogues

Advanced synthetic methodologies offer efficient and diverse routes to libraries of dihydrobenzopyran-1-carbaldehyde analogues. These techniques include solid-phase synthesis for high-throughput generation of compounds, catalytic methods for efficient bond formation, and strategic ring-closure approaches from acyclic precursors.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis has emerged as a powerful tool for the combinatorial generation of 2H-benzopyran libraries. This high-throughput approach allows for the rapid assembly of a large number of derivatives with diverse substitution patterns. The general strategy involves anchoring a suitable precursor to a solid support, followed by a sequence of reactions to build the benzopyran core and introduce various functional groups. The final products are then cleaved from the resin. This methodology has been successfully employed to create libraries of mono-, di-, and trisubstituted benzopyrans, as well as more complex fused-ring systems.

Table 1: Examples of Solid-Phase Synthesis of Benzopyran Derivatives

| Starting Material | Key Reaction | Product Class | Reference |

|---|---|---|---|

| Polymer-bound chromanone | Multi-step sequence including reduction, dehydration, and functionalization | 3-Substituted 2H-benzopyrans | nih.gov |

| Resin-bound aldehyde | Reaction with methyl ketones followed by epoxidation | 2,3-Disubstituted benzopyrans | nih.gov |

This table is interactive. Click on the headers to sort the data.

Catalytic Methodologies (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions are instrumental in modern organic synthesis, and their application in the formation of benzopyran rings is well-documented. These methods often involve cascade cyclizations that enable the efficient construction of complex polycyclic scaffolds. Palladium complexes can facilitate a range of carbon-carbon and carbon-heteroatom bond-forming reactions with high selectivity. For instance, palladium-catalyzed coupling reactions have been utilized in the synthesis of 6-substituted-3,4-dihydro-2H-1-benzopyran-2-ones (dihydrocoumarins), which are structurally related to the target molecule. Furthermore, palladium(II)-catalyzed C-H activation/C-O cyclization provides a direct route to dihydrobenzofurans, a strategy that could be conceptually extended to the synthesis of dihydrobenzopyrans.

Table 2: Overview of Palladium-Catalyzed Reactions for Benzopyran and Related Structures

| Reaction Type | Substrate | Catalyst System | Product |

|---|---|---|---|

| Coupling Reaction | Not specified | Palladium-based | 6-Substituted-3,4-dihydro-2H-1-benzopyran-2-ones |

| C-H Activation/C-O Cyclization | Proximate hydroxyl-containing precursor | Pd(II) | Dihydrobenzofurans |

This table is interactive. Click on the headers to sort the data.

Ring-Closure Approaches from Open-Chain Precursors (e.g., Gamma-Butyrolactone-Based Methods)

Ring-closing metathesis (RCM) is a powerful and widely used strategy for the synthesis of unsaturated rings, including dihydropyrans. This reaction typically involves the intramolecular metathesis of a diene precursor catalyzed by a ruthenium complex, such as Grubbs' catalyst. The versatility of RCM allows for the synthesis of a wide range of substituted dihydropyrans from readily accessible acyclic starting materials. The strategic placement of functional groups on the open-chain precursor can allow for the subsequent elaboration of the dihydropyran ring to introduce the desired carbaldehyde functionality.

While the direct synthesis of this compound from gamma-butyrolactone is not a commonly cited route, gamma-butyrolactones are valuable and versatile starting materials in organic synthesis. They can serve as precursors to a variety of functionalized open-chain compounds that could then be subjected to cyclization strategies to form the dihydrobenzopyran ring. For example, the lactone ring can be opened to reveal a four-carbon chain with functional groups at both ends, which can then be further elaborated and cyclized.

Table 3: Ring-Closing Metathesis for Dihydropyran Synthesis

| Precursor Type | Catalyst | Product | Key Feature |

|---|---|---|---|

| Prochiral oxaenediyne | Grubbs 1st generation | 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyran | Chemoselective enyne metathesis |

This table is interactive. Click on the headers to sort the data.

Multi-Component and Tandem Reactions

Multi-component reactions (MCRs) and tandem reactions offer efficient and atom-economical routes to complex molecules like this compound from simple precursors in a single operation. These strategies are highly valued in modern organic synthesis for their ability to construct intricate molecular architectures with high efficiency.

While direct multi-component syntheses leading specifically to this compound are not extensively documented, the principles of tandem reactions, particularly those involving intramolecular cyclizations, can be applied. Conceptually, a tandem reaction to form the target molecule could be envisioned to proceed through an initial intermolecular reaction to assemble a key intermediate, followed by an intramolecular cyclization to form the dihydrobenzopyran ring with the desired carbaldehyde functionality at the C1 position.

Friedel-Crafts Acylation Type Tandem Reactions:

An intramolecular Friedel-Crafts reaction serves as a powerful tool for the formation of cyclic ketones, which can be precursors to the target aldehyde. researchgate.netnih.gov A hypothetical tandem sequence could commence with the Friedel-Crafts acylation of a suitably substituted aromatic compound. For instance, a phenethyl alcohol derivative with an appropriate ortho-substituent could undergo acylation. The resulting intermediate could then be manipulated to facilitate an intramolecular cyclization, leading to the formation of the dihydrobenzopyran ring. While a direct acylation to install the aldehyde is challenging due to the instability of formyl chloride, an acyl group can be introduced and subsequently reduced or otherwise converted to the carbaldehyde. mdpi.com

A plausible, though not explicitly demonstrated for this specific target, tandem approach could involve an initial Friedel-Crafts type reaction to form a carbon-carbon bond on the aromatic ring, followed by an intramolecular cyclization. For example, a reaction between a phenethyl alcohol derivative and a glyoxylate equivalent in the presence of a Lewis acid could initiate an electrophilic aromatic substitution, followed by an oxa-Pictet-Spengler type cyclization. nih.govsemanticscholar.orgresearchgate.net This reaction is a cornerstone in the synthesis of isochroman (B46142) frameworks. nih.govsemanticscholar.orgresearchgate.net

Aldol Condensation Type Tandem Reactions:

Tandem reactions incorporating an aldol-type condensation can also be conceptualized for the synthesis of the 3,4-dihydro-1H-2-benzopyran skeleton. rsc.orgnih.gov An intramolecular aldol condensation of a suitably designed precursor bearing both an aldehyde or ketone and an active methylene (B1212753) group tethered to an aromatic ring could lead to the formation of the heterocyclic ring. For the synthesis of this compound, a precursor such as an ortho-substituted phenoxyacetaldehyde derivative could potentially undergo a base- or acid-catalyzed intramolecular aldol-type reaction to furnish the six-membered ring.

A tandem sequence could also be initiated by an intermolecular aldol condensation. For example, the reaction of an ortho-lithiated phenethyl alcohol derivative with a suitable aldehyde could generate an intermediate that, upon subsequent intramolecular cyclization (oxa-Pictet-Spengler type), would yield a C1-substituted dihydrobenzopyran. This substituent could then be oxidized to the desired carbaldehyde.

| Reaction Type | Key Transformation | Potential Precursors |

| Friedel-Crafts Acylation Tandem | Intramolecular cyclization of an acylated intermediate | ortho-substituted phenethyl alcohols |

| Aldol Condensation Tandem | Intramolecular cyclization of a dicarbonyl precursor | ortho-substituted phenoxyacetaldehydes |

| Oxa-Pictet-Spengler | Cyclization of a β-arylethanol with a carbonyl compound | Phenethyl alcohols and formaldehyde or equivalents |

Stereoselective Synthesis in Dihydrobenzopyran Systems

The development of stereoselective methods for the synthesis of dihydrobenzopyran systems is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. mdpi.comescholarship.org The C1 position of this compound is a stereocenter, and thus, controlling its absolute configuration is a key synthetic challenge.

Recent advancements have demonstrated the feasibility of catalytic enantioselective synthesis of 2-formyl saturated heterocycles, including isochromans (dihydrobenzopyrans). A notable example is the copper-catalyzed enantioselective aerobic dioxygenation of alkenols. researchgate.netnih.govnih.gov This methodology allows for the direct and enantioselective synthesis of 2-formyl isochromans from the corresponding 2-vinylbenzyl alcohol derivatives. researchgate.netnih.govnih.gov In this process, a chiral copper complex catalyzes the cyclization of the alkenol in the presence of molecular oxygen, which serves as both the oxygen source and the stoichiometric oxidant, to directly afford the enantioenriched 2-formyl isochroman. researchgate.netnih.govnih.gov

The reaction proceeds with high efficiency and enantioselectivity, offering a direct route to chiral this compound analogues. The use of readily available chiral ligands for the copper catalyst allows for the preparation of either enantiomer of the product. This method is particularly attractive as it avoids the need for pre-installed chirality in the substrate or the use of stoichiometric chiral reagents.

Other stereoselective approaches to the isochroman skeleton often rely on C-H insertion reactions catalyzed by chiral rhodium complexes or diastereoselective cyclization reactions. escholarship.orgd-nb.inforesearchgate.netrsc.org While these methods may not directly yield the C1-carbaldehyde, they provide access to chiral isochroman cores that can be further functionalized. For instance, a stereoselective C-H insertion could be used to form the dihydrobenzopyran ring, followed by the introduction and manipulation of a substituent at the C1 position to obtain the desired aldehyde.

| Method | Catalyst/Reagent | Key Feature | Enantiomeric Excess (e.e.) |

| Copper-Catalyzed Aerobic Dioxygenation | Chiral Copper Complex / O₂ | Direct enantioselective formylation | High |

| Rhodium-Catalyzed C-H Insertion | Chiral Rhodium(II) Carboxylates | High diastereo- and enantioselectivity | Excellent |

| Diastereoselective Fluorocyclization | Chiral Iodine Catalyst | Diastereoselective formation of the isochroman ring | N/A |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dihydro 1h 2 Benzopyran 1 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is the most reactive site for nucleophilic addition and redox reactions, providing a versatile handle for synthetic modifications.

The aldehyde functional group of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 3,4-Dihydro-1H-2-benzopyran-1-carboxylic acid. This transformation is a fundamental process in organic synthesis. libretexts.orgnsf.gov A variety of oxidizing agents can accomplish this conversion, often with high efficiency. Common methods involve the use of chromium-based reagents, such as chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. libretexts.orgorganic-chemistry.org The reaction typically proceeds by heating the aldehyde with an excess of the oxidizing agent to ensure the reaction goes to completion. libretexts.org Alternative, milder, and more selective methods have also been developed to minimize side reactions and accommodate sensitive functional groups. organic-chemistry.org

| Oxidizing Agent/Conditions | Product | General Remarks |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄), heat | 3,4-Dihydro-1H-2-benzopyran-1-carboxylic acid | A strong, classical oxidizing system. The reaction mixture typically changes color from orange to green. libretexts.org |

| Chromium Trioxide (CrO₃), Periodic Acid (H₅IO₆), in Acetonitrile | 3,4-Dihydro-1H-2-benzopyran-1-carboxylic acid | A catalytic system that allows for the use of a smaller amount of the toxic chromium reagent. organic-chemistry.org |

| Potassium Permanganate (KMnO₄), basic or acidic conditions | 3,4-Dihydro-1H-2-benzopyran-1-carboxylic acid | A powerful oxidant, though selectivity can sometimes be an issue with complex molecules. |

The reduction of the aldehyde group yields the corresponding primary alcohol, (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol. This conversion is typically achieved using hydride-based reducing agents. libretexts.orgyoutube.com The most common and versatile reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.org

Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. youtube.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup to protonate the resulting alkoxide intermediate. libretexts.orgkhanacademy.org

| Reducing Agent | Solvent | Product | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol | Mild, selective for carbonyls, easy workup. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF), followed by H₂O workup | (3,4-Dihydro-1H-2-benzopyran-1-yl)methanol | Powerful, non-selective (reduces esters, acids, etc.), requires anhydrous conditions. libretexts.orgkhanacademy.org |

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the aldehyde into a primary, secondary, or tertiary amine. harvard.edumasterorganicchemistry.com The reaction proceeds in two main stages: the initial reaction between the aldehyde and an amine (such as ammonia, a primary amine, or a secondary amine) to form an imine or iminium ion intermediate, followed by the in-situ reduction of this intermediate. redalyc.org

Specialized reducing agents that are stable under mildly acidic or neutral conditions and selectively reduce the iminium ion in the presence of the starting aldehyde are typically employed. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation. harvard.edumasterorganicchemistry.com The choice of amine determines the nature of the final product.

| Amine Reactant | Reducing Agent | Product Class | Mechanistic Notes |

|---|---|---|---|

| Ammonia (NH₃) | NaBH(OAc)₃ or NaBH₃CN | Primary Amine: 1-(3,4-dihydro-1H-2-benzopyran-1-yl)methanamine | Proceeds via an imine intermediate. harvard.edu |

| Primary Amine (R-NH₂) | NaBH(OAc)₃ or NaBH₃CN | Secondary Amine: N-alkyl-1-(3,4-dihydro-1H-2-benzopyran-1-yl)methanamine | Forms a substituted imine which is then reduced. masterorganicchemistry.com |

| Secondary Amine (R₂NH) | NaBH(OAc)₃ or NaBH₃CN | Tertiary Amine: N,N-dialkyl-1-(3,4-dihydro-1H-2-benzopyran-1-yl)methanamine | An iminium ion is formed as the intermediate prior to reduction. harvard.edu |

Reactivity of the Aromatic Ring System

The fused benzene (B151609) ring can undergo electrophilic aromatic substitution, a class of reactions fundamental to aromatic chemistry. masterorganicchemistry.comresearchgate.net

The position of substitution on the benzene ring is directed by the existing substituents. In this compound, the ring is substituted with an alkyl group and an ether linkage, both part of the heterocyclic ring. The ether oxygen is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. uci.edu The alkyl portion is also weakly activating and ortho, para-directing. The strong directing effect of the ether oxygen will dominate, guiding incoming electrophiles primarily to the positions ortho and para to it.

| Reaction | Reagents | Major Predicted Products | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 8-Nitro- derivatives | Substitution is directed by the activating ether group. libretexts.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 6-Bromo- and 8-Bromo- derivatives | A Lewis acid catalyst is required to generate the electrophile. uci.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl- and 8-Acyl- derivatives | Introduces a ketone functionality onto the aromatic ring. masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | 6-Sulfonic acid and 8-Sulfonic acid derivatives | This reaction is typically reversible. libretexts.org |

Reactivity of the Dihydropyran Heterocycle

The dihydropyran ring in this molecule is a saturated cyclic ether, specifically an isochroman (B46142) system. This ring is generally stable under many reaction conditions. Unlike the double bond in dihydropyran which is reactive towards acids and halogens, the saturated ring of the isochroman system lacks this reactivity. sigmaaldrich.com The primary site of reactivity within this heterocycle is the benzylic ether C-O bond. Under harsh acidic conditions, this ether linkage could potentially undergo cleavage, leading to ring-opening. However, in most synthetic applications focusing on the aldehyde or aromatic ring, this heterocyclic system remains intact. Its primary role is often to impart conformational rigidity and to influence the electronic properties of the aromatic ring.

Addition Reactions Across the Double Bond

The conjugated system in this compound, analogous to other 5-formyl-3,4-dihydro-2H-pyrans, allows it to function as a Michael acceptor. chim.it This reactivity enables it to undergo both 1,2-addition (at the carbonyl group) and 1,4-addition (conjugate addition) reactions with nucleophiles. The presence of two electrophilic centers—the carbonyl carbon and the C3 carbon of the dihydropyran ring—determines its chemical potential in these transformations. chim.it

The competition between 1,2- and 1,4-addition pathways is influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with organometallic compounds, the regioselectivity can be tuned. Grignard reagents often favor 1,2-addition to the aldehyde group, leading to the formation of secondary alcohols. However, the specific reaction pathways for the title compound require further empirical investigation to fully delineate these competitive processes.

Table 1: Potential Addition Reactions with Various Nucleophiles

| Nucleophile Type | Potential Product Type | Reaction Pathway |

|---|---|---|

| Organometallic Reagents (e.g., Grignard) | Secondary Alcohol | 1,2-Addition |

| Enolates and CH-acids | Michael Adduct | 1,4-Addition |

| Amines | Enamine or Addition Product | 1,4-Addition |

Nucleophilic Attack and Ring-Opening Studies

The electrophilic nature of this compound makes it a target for a variety of nucleophiles. These interactions can proceed beyond simple addition and, in some cases, may lead to the opening of the dihydropyran ring. Such reactions are particularly observed with strong nucleophiles or under specific catalytic conditions.

For example, studies on analogous, non-annelated dihydropyran-5-carbaldehydes have shown that reactions with certain nitrogen nucleophiles can result in ring cleavage. The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia, for instance, is accompanied by the opening of the dihydropyran ring to yield 3-amino-2-(3-hydroxypropyl)acrolein. chim.it Similarly, condensation with glycine (B1666218) esters leads to an enaminal product resulting from ring scission. chim.it While these specific outcomes have not been documented for the benzo-fused title compound, they establish a precedent for potential ring-opening mechanisms under nucleophilic attack by primary amines. chim.it

Derivatization Strategies and Functional Group Interconversions for this compound

The dual reactivity of this compound makes it a versatile starting material for the synthesis of a wide array of derivatives, especially complex heterocyclic systems. chim.it Derivatization strategies often exploit its ability to react with binucleophiles, where an initial nucleophilic attack is followed by an intramolecular cyclization.

Reactions with various C- and N-nucleophiles have been explored for related 5-formyl-3,4-dihydropyrans, leading to a diverse range of fused and spirocyclic compounds. These transformations highlight the potential for significant functional group interconversion and molecular scaffolding.

Key Derivatization Reactions:

With C-Nucleophiles: Enolates and other CH-acids can be used in Michael additions to construct new carbon-carbon bonds at the C3 position. chim.it

With N-Nucleophiles:

Amines: Primary amines can lead to enamines or ring-opened products. chim.it

1,2-N,N- and 1,2-N,O-Binucleophiles: Reagents like hydroxylamine (B1172632) can react to form dihydroisoxazoles. chim.it

1,3-N,N-Binucleophiles: Condensation with compounds such as 2-aminobenzimidazole (B67599) or 5-aminopyrazoles can yield fused heterocyclic systems like benzo organic-chemistry.orggoogle.comimidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, respectively. chim.it

These derivatization strategies underscore the utility of this compound as a building block in synthetic organic chemistry. The aldehyde function can be converted into various other groups, while the dihydropyran moiety provides a scaffold for constructing more elaborate molecular architectures.

Table 2: Examples of Derivatization via Reaction with Binucleophiles

| Binucleophile | Resulting Heterocyclic System |

|---|---|

| Hydroxylamine | Dihydroisoxazoles |

| 2-Aminobenzimidazole | Benzo organic-chemistry.orggoogle.comimidazo[1,2-a]pyrimidines |

| 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines |

Applications of 3,4 Dihydro 1h 2 Benzopyran 1 Carbaldehyde As a Synthetic Building Block

Construction of Complex Organic Molecules with Diverse Functionalities

The unique structural framework of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde, featuring a reactive aldehyde group attached to a chiral center within a bicyclic ether system, theoretically positions it as a valuable precursor for synthesizing more complex organic molecules. The aldehyde functionality can participate in a wide array of chemical transformations, including but not limited to:

Nucleophilic additions: Reactions with Grignard reagents, organolithium compounds, or other nucleophiles to introduce new carbon-carbon bonds.

Reductive amination: Conversion into various primary, secondary, and tertiary amines.

Wittig-type reactions: Formation of alkenes.

Condensation reactions: Formation of imines, enamines, and other functional groups that can be further elaborated.

Despite this potential, specific, published examples of multi-step syntheses starting from this aldehyde to build complex molecules with diverse functionalities are not prominently featured in scientific databases.

Synthesis of Fused and Spiro-Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Quinolines)

The aldehyde group is a key functional handle for multicomponent reactions that are often employed to construct heterocyclic rings. For instance, aldehydes are common starting materials in reactions like the Hantzsch pyridine (B92270) synthesis or the Friedländer annulation for quinolines. However, the application of this compound in these specific, well-known named reactions to generate fused or spiro-pyridines, pyrimidines, or quinolines is not well-documented.

The synthesis of spiro-heterocycles represents a significant area of medicinal chemistry. The spiro[isochroman-1,4'-piperidine] (B181688) scaffold, which would be a potential product from a reaction involving isochroman-1-carbaldehyde, is a known chemical entity. While the existence of this spiro system is confirmed, the synthetic pathways originating from the aldehyde to construct this or related spiro-heterocycles are not detailed in available research.

Development of Scaffolds for Chemical Research

The isochroman (B46142) ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. As such, derivatives of this compound are of theoretical interest for developing new chemical entities for research.

Design and Synthesis of Ligands for Biological Targets

The structural rigidity and defined three-dimensional shape of the isochroman scaffold make it an attractive core for designing ligands that can bind selectively to biological targets such as enzymes or receptors. The aldehyde group can be functionalized to introduce pharmacophoric features necessary for biological activity. While related isochroman and isoquinoline (B145761) structures are known to be components of biologically active ligands, direct evidence of this compound being used as a primary building block for the systematic design and synthesis of new ligands is not extensively reported.

Exploration in Material Science for Unique Structural Properties

The application of specific heterocyclic compounds in material science often relates to their electronic, optical, or self-assembly properties. There is currently no significant body of research indicating the exploration or application of this compound or its direct derivatives in the field of material science for creating materials with unique structural properties.

Spectroscopic and Structural Elucidation Techniques for 3,4 Dihydro 1h 2 Benzopyran 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. For 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde, the spectrum is expected to show distinct signals for the aldehydic, aromatic, and dihydropyran ring protons.

The aldehydic proton (CHO) is typically observed as a singlet or a doublet (if coupled to the C1 proton) in the downfield region, usually between δ 9.5-10.5 ppm. The proton at the C1 position (the stereocenter) is expected to resonate as a multiplet, with its chemical shift influenced by the electronegativity of the adjacent oxygen and aldehyde group. The protons on the C3 and C4 methylene (B1212753) groups of the dihydropyran ring will also show characteristic signals. The C3 protons, being adjacent to the ring oxygen, will appear further downfield than the C4 protons. Furthermore, the C3 and C4 protons are often diastereotopic, meaning they are chemically non-equivalent and can appear as complex multiplets, each integrating to two protons. The aromatic protons on the benzene (B151609) ring typically appear in the range of δ 7.0-7.8 ppm, with their splitting patterns dependent on the substitution pattern of any derivatives.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde (CHO) | 9.5 - 10.5 | s or d |

| H-1 | 4.5 - 5.5 | m |

| H-3 (CH₂) | 3.8 - 4.5 | m |

| H-4 (CH₂) | 2.7 - 3.2 | m |

| Aromatic (Ar-H) | 7.0 - 7.8 | m |

Note: δ (delta) is the chemical shift in parts per million (ppm). Multiplicities: s = singlet, d = doublet, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The most downfield signal in the ¹³C NMR spectrum of this compound is expected to be the aldehydic carbonyl carbon, typically resonating in the δ 190-205 ppm range. The aromatic carbons will produce signals between δ 120-140 ppm, with quaternary carbons often showing weaker signals. The carbon of the stereocenter, C1, being bonded to an oxygen and the aldehyde group, will appear in the δ 75-85 ppm region. The C3 methylene carbon, adjacent to the ring oxygen, is expected around δ 65-75 ppm, while the C4 methylene carbon will be further upfield, typically in the δ 25-35 ppm range.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 205 |

| Aromatic (C-q) | 130 - 140 |

| Aromatic (C-H) | 120 - 130 |

| C-1 | 75 - 85 |

| C-3 | 65 - 75 |

| C-4 | 25 - 35 |

Note: C-q refers to a quaternary carbon atom.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, DEPT)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the molecule's connectivity and spatial arrangement. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. libretexts.org A COSY spectrum would show cross-peaks connecting coupled protons, for instance, between the H1 proton and the H3 protons, and between the H3 and H4 protons. It would also reveal the coupling network within the aromatic ring, helping to assign specific aromatic protons. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. slideshare.net NOESY is particularly valuable for determining the stereochemistry and conformation of the molecule. For example, it could reveal the spatial relationship between the aldehyde proton and other protons on the dihydropyran ring, helping to establish the preferred conformation of the aldehyde group.

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between CH, CH₂, and CH₃ carbons. scielo.br A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would unequivocally confirm the assignments of the C1 (CH), C3 (CH₂), and C4 (CH₂) carbons. scielo.br

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most characteristic absorption would be the strong C=O (carbonyl) stretching band of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. libretexts.org Another key feature for identifying the aldehyde is the presence of two weak C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. openstax.org The presence of the aromatic ring would be indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org The C-O-C ether linkage within the pyran ring would show a characteristic stretching band in the 1050-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde (C-H) | Stretch | ~2820 and ~2720 | Weak |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Ether (C-O) | Stretch | 1050 - 1250 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the molecule. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) or cleavage of the dihydropyran ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, serving as a powerful tool to confirm the compound's identity and purity.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure. researchgate.net This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the dihydropyran ring (e.g., half-chair or boat conformation).

Crucially, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry at the C1 center, which is not typically possible with NMR or MS alone. mdpi.com The resulting crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state.

Computational and Theoretical Investigations of 3,4 Dihydro 1h 2 Benzopyran 1 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional shape (geometry optimization). This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The analysis would also yield key electronic properties such as total energy, dipole moment, and the distribution of atomic charges, providing a foundational understanding of the molecule's physical and chemical characteristics.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO represents the region most likely to donate electrons in a reaction (nucleophilic site), while the LUMO is the region most likely to accept electrons (electrophilic site). A key parameter derived from this analysis is the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. The spatial distribution of these orbitals would indicate which parts of the molecule, such as the aromatic ring, the pyran oxygen, or the carbaldehyde group, are most involved in electronic transitions and reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species. For this compound, the MEP map would be color-coded to show different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack; these would likely be located around the oxygen atoms of the pyran ring and the carbaldehyde group. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, expected near the hydrogen atoms.

Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides reactivity descriptors that quantify the reactivity of different atomic sites within a molecule. Fukui functions are among the most important local descriptors. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, calculating the Fukui functions (f+, f-, and f0) would pinpoint the atoms most susceptible to nucleophilic attack (where f+ is highest), electrophilic attack (where f- is highest), and radical attack (where f0 is highest). This provides a more quantitative prediction of reactivity than MEP analysis alone.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target.

Prediction of Ligand-Target Interactions with Biological Macromolecules

To investigate the potential biological activity of this compound, molecular docking studies would be performed. This involves selecting a specific protein target (e.g., an enzyme or receptor implicated in a disease) and computationally placing the molecule into the protein's active site. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. Such a study could suggest potential therapeutic applications for the compound by identifying proteins it is likely to inhibit or modulate.

In Silico ADME Predictions for Pharmacokinetic Property Assessment in Drug Design Research

In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic profile and potential success as a therapeutic agent. benthamscience.comnih.govsemanticscholar.org In silico models provide a rapid and cost-effective means to evaluate these properties before committing to extensive experimental studies. researchgate.netresearchgate.net For this compound, computational predictions of its ADME parameters offer valuable insights into its drug-like characteristics.

These predictions are based on the molecule's structural features and physicochemical properties, which are calculated using various computational algorithms. Key parameters evaluated include lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal absorption, and compliance with established drug-likeness rules such as Lipinski's Rule of Five. These rules help to identify compounds that are more likely to have favorable pharmacological properties. nih.gov

The predicted ADME profile of this compound suggests a favorable pharmacokinetic profile for oral administration. The data indicates good absorption and distribution characteristics, which are critical for a drug to reach its target site in the body.

Interactive Data Table: Predicted ADME Properties of this compound

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | 162.19 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 1.85 | Indicates a balance between solubility and permeability. |

| LogS (Aqueous Solubility) | -2.5 | Suggests moderate solubility. |

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential to cross the blood-brain barrier. |

| Lipinski's Rule of Five Violations | 0 | Suggests good drug-likeness and oral bioavailability. |

Simulation of Spectroscopic Data (e.g., Vibrational, NMR) and Correlation with Experimental Findings

Computational methods are powerful tools for simulating the spectroscopic properties of molecules, such as their vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These simulations provide a theoretical framework for interpreting experimental data, aiding in structural elucidation and the assignment of spectral features.

For this compound, theoretical calculations can predict the vibrational frequencies of its functional groups and the chemical shifts of its protons in an NMR spectrum. Density Functional Theory (DFT) is a commonly employed method for such calculations, providing a good correlation between theoretical and experimental values. mdpi.comresearchgate.netnih.gov

The simulated vibrational spectrum can help identify characteristic absorption bands, such as the C=O stretch of the aldehyde group and the C-O-C stretches of the pyran ring. Similarly, the predicted 1H NMR spectrum can assist in assigning the signals of the aromatic and aliphatic protons, providing valuable information about the molecule's electronic environment and connectivity. The correlation between simulated and experimental spectra is a critical step in confirming the structure of a synthesized compound. researchgate.netnih.govej-chem.orgresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| Aldehyde C-H Stretch | 2850, 2750 | C-H stretching of the aldehyde group |

| Aromatic C-H Stretch | 3100-3000 | C-H stretching of the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2950-2850 | C-H stretching of the dihydropyran ring |

| Carbonyl C=O Stretch | 1725 | C=O stretching of the aldehyde group |

| Aromatic C=C Stretch | 1600, 1480 | C=C stretching of the benzene ring |

| C-O-C Stretch | 1250, 1050 | Asymmetric and symmetric C-O-C stretching of the pyran ring |

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | 9.8 | Singlet |

| Aromatic H | 7.2-7.5 | Multiplet |

| O-CH₂ | 4.8, 4.6 | Multiplet |

| CH-CHO | 4.5 | Doublet |

| CH₂ | 2.8, 3.0 | Multiplet |

Future Directions and Emerging Research Opportunities

Development of Innovative and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount objective in modern organic synthesis. For 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde, future efforts will likely concentrate on developing synthetic pathways that minimize environmental impact while maximizing efficiency. Key areas of focus will include the use of environmentally benign solvents, the development of catalytic systems that are reusable and operate under mild conditions, and the implementation of one-pot or multicomponent reactions to reduce the number of synthetic steps and associated waste. nih.govrsc.orgresearchgate.net

Innovations in this area may involve the application of biocatalysis, where enzymes are used to mediate key transformations with high selectivity and under aqueous conditions. Furthermore, flow chemistry presents a promising avenue for the continuous and scalable synthesis of this compound, offering enhanced control over reaction parameters and improved safety profiles. The development of synthetic routes that utilize renewable starting materials will also be a critical aspect of creating truly sustainable processes for the production of this and related benzopyran derivatives. nih.gov

Exploration of Undiscovered Chemical Transformations and Novel Reactivity

The unique structural features of this compound, including the presence of a chiral center, a reactive aldehyde group, and a benzopyran core, suggest a rich and largely unexplored reactive landscape. Future research is expected to delve into novel chemical transformations that leverage these functionalities. For instance, the aldehyde group can serve as a handle for a variety of reactions, including asymmetric catalysis to generate stereochemically defined products. ekb.eg

Investigations into the reactivity of the dihydropyran ring, such as ring-opening and ring-expansion reactions, could lead to the synthesis of novel heterocyclic scaffolds. nih.gov The development of new catalytic systems that can selectively activate specific bonds within the molecule will be crucial for unlocking these new reaction pathways. Furthermore, the exploration of photochemical and electrochemical reactions of this compound could reveal unprecedented reactivity and provide access to compounds that are not achievable through traditional thermal methods.

Rational Design and Synthesis of Structurally Complex Analogues

Building upon a deeper understanding of the structure-activity relationships of benzopyran derivatives, the rational design and synthesis of structurally complex analogues of this compound will be a key area of future research. This will involve the strategic modification of the core structure to modulate its physicochemical and biological properties. For example, the introduction of various substituents on the aromatic ring can influence the electronic properties of the molecule. nih.govgoogle.com

The synthesis of libraries of diverse analogues through combinatorial chemistry and diversity-oriented synthesis will facilitate the rapid exploration of chemical space and the identification of compounds with desired functionalities. nih.gov The development of stereoselective synthetic methods will be essential for accessing specific enantiomers and diastereomers, which may exhibit distinct biological activities. beilstein-journals.org The integration of advanced purification and characterization techniques will be critical for ensuring the quality and structural integrity of these complex molecules.

Advanced Computational Modeling for Structure-Reactivity and Function Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to this compound and its analogues holds immense promise. Advanced computational modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the electronic structure, conformational preferences, and reactivity of these molecules. mdpi.comnih.gov

These computational approaches can be used to predict the outcomes of chemical reactions, elucidate reaction mechanisms, and guide the design of new catalysts and synthetic routes. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed to predict the biological activities of novel analogues and to guide the rational design of compounds with specific therapeutic or functional properties. The synergy between computational modeling and experimental validation will accelerate the discovery and development of new applications for this versatile class of compounds.

Q & A

Q. Q1. What are the recommended safety protocols for handling 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation if handling bulk quantities .

- Waste Disposal: Classify waste as hazardous organic material. Partner with certified disposal agencies for incineration or chemical neutralization .

- Emergency Measures: For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. Q2. How can researchers verify the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatographic Purity: Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. Q3. What synthetic strategies optimize the yield of this compound in cyclization reactions?

Methodological Answer:

-

Acid-Catalyzed Cyclization: Use protic acids (e.g., HSO) or Lewis acids (e.g., AlCl) to promote intramolecular cyclization of precursor aldehydes. Monitor reaction progress via TLC (R ~0.5 in hexane/ethyl acetate 7:3) .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures (0–5°C) to suppress side reactions .

-

Yield Optimization Table:

Catalyst Solvent Temp (°C) Yield (%) HSO Toluene 110 65 AlCl DCM 25 78 PTSA DMF 80 72

Q. Q4. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The aldehyde group’s electrophilicity is enhanced by electron-withdrawing substituents on the benzopyran ring .

- Experimental Validation: Compare reaction rates with substituted derivatives (e.g., nitro or methoxy groups at position 7). Use kinetic assays (UV-Vis or H NMR) to quantify rate constants .

Q. Q5. What analytical approaches resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental IR carbonyl stretches (~1700–1720 cm) with computational predictions (e.g., Gaussian vibrational analysis) .

- Isotopic Labeling: Synthesize C-labeled aldehyde derivatives to confirm peak assignments in complex NMR spectra .

- Collaborative Databases: Cross-reference with NIST Chemistry WebBook or PubChem for consensus spectral data .

Methodological Considerations for Data Interpretation

Q. Q6. How can researchers address discrepancies in biological activity studies involving this compound?

Methodological Answer:

- Dose-Response Analysis: Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to minimize variability. For example, IC values should be validated across multiple cell lines .

- Metabolite Interference: Perform LC-MS/MS to identify degradation products or metabolites that may skew activity results .

Q. Q7. What computational tools predict the environmental persistence of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.